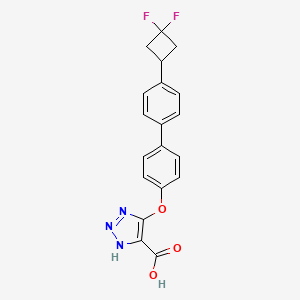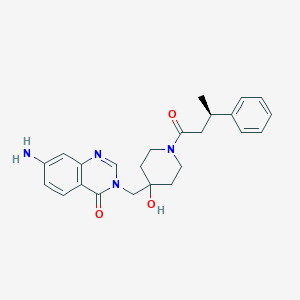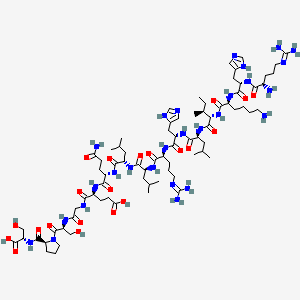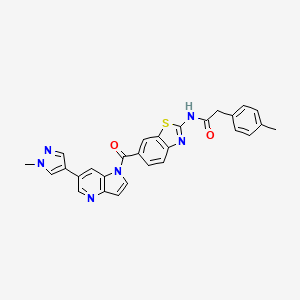
Lck-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lck-IN-3 is a compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Lck-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet the standards required for scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Lck-IN-3 undergoes various chemical reactions, including:
Phosphorylation Inhibition: It inhibits the phosphorylation of LCK, a critical step in T-cell receptor signaling.
Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase, leading to apoptosis in acute lymphoblastic leukemia cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as kinase inhibitors and conditions that facilitate phosphorylation inhibition and cell cycle arrest .
Major Products Formed
The major products formed from these reactions include phosphorylated and non-phosphorylated forms of LCK, as well as apoptotic cells resulting from cell cycle arrest .
Scientific Research Applications
Lck-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
Lck-IN-3 exerts its effects by inhibiting the phosphorylation of LCK, a key enzyme in T-cell receptor signaling. This inhibition disrupts the signaling pathways involved in T-cell activation and proliferation, leading to cell cycle arrest and apoptosis in leukemia cells . The molecular targets and pathways involved include the T-cell receptor complex and downstream signaling molecules such as ZAP-70 .
Comparison with Similar Compounds
Lck-IN-3 is unique among LCK inhibitors due to its specific targeting of acute lymphoblastic leukemia cells and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, including LCK.
Bosutinib: Another Src family kinase inhibitor with activity against LCK.
Saracatinib: A selective Src kinase inhibitor that also targets LCK.
This compound stands out due to its specificity and potency in inhibiting LCK phosphorylation and inducing apoptosis in leukemia cells .
Properties
Molecular Formula |
C28H22N6O2S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
InChI Key |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)




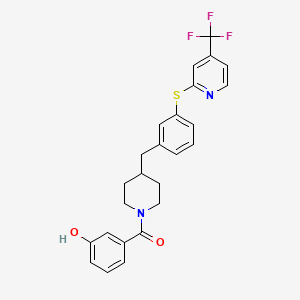


![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
